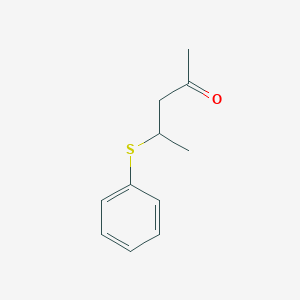

4-(Phenylthio)pentan-2-one

Description

4-(Phenylthio)pentan-2-one is a sulfur-containing ketone with the molecular formula C₁₁H₁₄OS (inferred from structural analogs ). It features a pentan-2-one backbone substituted with a phenylthio (-S-C₆H₅) group at the 4-position. The phenylthio group likely enhances lipophilicity and stability compared to oxygenated analogs, influencing its reactivity and solubility .

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

4-phenylsulfanylpentan-2-one |

InChI |

InChI=1S/C11H14OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 |

InChI Key |

XULQFTYHJMHVAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)SC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)pentan-2-one typically involves the reaction of a suitable ketone with a phenylthiol derivative. One common method is the Michael addition reaction, where a phenylthiol is added to an α,β-unsaturated ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylthio)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Compounds with different substituents replacing the phenylthio group.

Scientific Research Applications

4-(Phenylthio)pentan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(Phenylthio)pentan-2-one depends on its specific application. In chemical reactions, the phenylthio group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-(Phenylthio)pentan-2-one, enabling comparative analysis:

4-(Furfurylthio)pentan-2-one (CAS 180031-78-1)

- Molecular Formula : C₁₀H₁₄O₂S

- Molecular Weight : 198.28 g/mol

- Key Features: Replaces the phenyl group with a furfuryl (-CH₂-C₄H₃O) moiety. Widely used as a flavor intermediate, contributing roasted, coffee-like notes . Exhibits higher polarity than this compound due to the furan oxygen, affecting solubility in aqueous systems .

4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2)

- Molecular Formula : C₁₂H₁₆O

- Molecular Weight : 176.25 g/mol

- Key Features :

Methyl Isobutyl Ketone (MIBK, CAS 108-10-1)

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Key Features: A simpler ketone with a branched alkyl chain. Primarily a solvent in coatings and adhesives .

4-Mercapto-4-methyl-2-pentanone (CAS 19872-52-7)

- Molecular Formula : C₆H₁₀OS

- Molecular Weight : 130.20 g/mol

- Key Features: Contains a sulfhydryl (-SH) group instead of a phenylthio group. Higher acidity (pKa ~10) due to the -SH group, enabling metal chelation . Limited industrial use compared to this compound, but relevant in niche synthetic chemistry .

Comparative Data Table

Research Findings and Functional Group Impact

- Sulfur vs. Oxygen : Thio-ketones (e.g., this compound) exhibit stronger odor profiles but lower thermal stability compared to oxygenated analogs like MIBK .

- Aromatic Substitution : Phenyl groups enhance UV stability and lipophilicity, making this compound suitable for long-lasting fragrances, whereas furfuryl analogs are more water-soluble .

- Reactivity: Mercapto derivatives (e.g., 4-Mercapto-4-methyl-2-pentanone) show higher reactivity in nucleophilic substitutions, unlike the phenylthio variant, which is sterically hindered .

Biological Activity

4-(Phenylthio)pentan-2-one is an organic compound with the molecular formula CHOS. Its structure features a phenylthio group attached to a pentan-2-one backbone, making it a compound of interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.

The compound's unique structure contributes to its reactivity and biological activity. Below are key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 194.30 g/mol |

| IUPAC Name | 4-phenylsulfanylpentan-2-one |

| InChI | InChI=1S/C11H14OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 |

| Canonical SMILES | CC(CC(=O)C)SC1=CC=CC=C1 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing the compound's effectiveness against several bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

A case study involving human breast cancer cells (MCF-7) revealed:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The data indicates that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as an anticancer agent.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The phenylthio group can act as a nucleophile or electrophile, facilitating various biochemical transformations. In antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. In cancer cells, it may modulate apoptotic pathways by influencing the expression of pro-apoptotic and anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.